N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-11(2)17-21-6-8-23(17)7-5-16(24)22-15(10-20)13-4-3-12(18)9-14(13)19/h3-4,6,8-9,11,15H,5,7H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNFICGPIKOFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting 2-propan-2-ylamine with glyoxal in the presence of an acid catalyst.
Introduction of the difluorophenyl group: This step involves the reaction of the imidazole derivative with 2,4-difluorobenzyl bromide under basic conditions.
Addition of the cyano group: The final step involves the reaction of the intermediate with cyanogen bromide in the presence of a base to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and difluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and imidazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Impact on Bioactivity :
- The imidazole group in the target compound may favor interactions with metalloenzymes or kinases, contrasting with thiazole/oxadiazole derivatives (e.g., 7e) that exhibit antimicrobial properties via membrane disruption .
- Fluorinated aromatic rings (e.g., 2,4-difluorophenyl in the target vs. trifluoromethyl in bicalutamide) enhance metabolic stability and binding affinity to hydrophobic pockets .
Sulfanyl and thioether groups (e.g., in 7e and P6) reduce solubility but improve membrane permeability, critical for pesticidal activity .
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₂N₄O
- Molecular Weight : 364.36 g/mol
- CAS Number : Not specified in the available literature.
This compound exhibits biological activity primarily through its interaction with specific molecular targets in cellular pathways. The presence of the imidazole ring suggests potential interactions with enzymes or receptors involved in various physiological processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, influencing metabolic pathways.
- Receptor Modulation : It could act as a modulator for specific receptors, potentially affecting signaling pathways related to inflammation or cell proliferation.
Anticancer Activity
Preliminary studies suggest that related compounds demonstrate cytotoxic effects on cancer cell lines. The imidazole moiety is known for its role in several anticancer agents, indicating that this compound may also possess similar properties.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of similar imidazole derivatives on breast cancer cells, showing significant reduction in cell viability. |
| Study 2 | Evaluated the antimicrobial activity of fluorinated compounds against E. coli and Staphylococcus aureus, reporting effective inhibition at low concentrations. |
| Study 3 | Assessed the anti-inflammatory properties of imidazole-containing compounds in animal models, demonstrating reduced inflammatory markers. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Likely absorbed through oral administration due to its lipophilic nature.
- Distribution : Potentially distributed widely due to its molecular size and structure.
- Metabolism : May undergo hepatic metabolism; further studies are needed to elucidate specific metabolic pathways.
- Excretion : Expected to be excreted primarily via renal pathways.
Q & A
Basic: What synthetic strategies are optimal for preparing N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of the 2,4-difluorophenylmethyl cyanide moiety with a propanamide backbone via nucleophilic substitution or condensation reactions.
- Step 2 : Functionalization with a 2-propan-2-ylimidazole group using coupling agents like EDCI/HOBt under anhydrous conditions (DMF or THF as solvents) .
- Critical Parameters : Temperature (60–80°C for imidazole coupling), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 imidazole derivative to propanamide intermediate) significantly affect yields. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How can researchers validate the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the difluorophenyl, cyano, and imidazole substituents. Key signals include:
- ¹H NMR : Doublets for aromatic protons (2,4-difluorophenyl, δ 6.8–7.3 ppm), imidazole protons (δ 7.1–7.5 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm).
- ¹³C NMR : Carbonyl (δ 165–170 ppm), cyano (δ 115–120 ppm), and fluorinated aromatic carbons (δ 110–125 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈F₂N₄O) with <2 ppm error .
Advanced: What computational methods are effective for predicting the compound’s binding affinity to biological targets, and how can docking results be experimentally validated?
- Docking Software : Use GOLD or AutoDock Vina with flexible ligand settings to model interactions with targets like cytochrome P450 or kinase enzymes. Include water displacement analysis to improve accuracy .
- Validation :
- Case Study : A structurally similar propanamide derivative showed KD = 12 nM for HDAC8 via SPR, aligning with docking predictions .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?
- Experimental Design :
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects.
- Cell Line Specificity : Compare activity in diverse models (e.g., HeLa vs. MCF-7 for anticancer assays).
- Mechanistic Studies :
- RNA Sequencing : Identify differentially expressed genes to clarify pathways (e.g., apoptosis vs. oxidative stress).
- Enzyme Inhibition Assays : Confirm direct target engagement (e.g., IC₅₀ for HDACs or kinases) .
Advanced: What analytical methods are recommended for detecting and quantifying this compound as a potential impurity in pharmaceutical formulations?
- HPLC-UV/MS :
- Column : C18 (3.5 µm, 150 × 4.6 mm).
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30), flow rate 0.8 mL/min.
- LOQ : ≤0.05% with MRM transitions (e.g., m/z 397 → 238 for quantification) .
- Forced Degradation Studies : Expose to heat (40°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation products .
Basic: What are the key stability considerations for storing this compound, and how can degradation be minimized?
- Storage Conditions :
- Temperature : –20°C in amber vials to prevent photolysis.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the cyano group.
- Stability Indicators : Monitor via HPLC for peaks corresponding to hydrolyzed products (e.g., carboxylic acid derivatives) .
Advanced: How can researchers leverage structural analogs to optimize this compound’s pharmacokinetic properties?
- Analog Design :
- In Silico ADMET Prediction : Use SwissADME or ADMETlab to forecast solubility (LogP <3), CYP450 inhibition, and plasma protein binding .
Advanced: What crystallographic techniques are suitable for resolving the 3D conformation of this compound, and how does conformation influence activity?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water mixture). Analyze torsion angles between the imidazole and difluorophenyl groups to assess steric effects .
- Conformational Impact : A study on a related oxadiazole propanamide showed that a 120° dihedral angle between the aromatic and heterocyclic rings maximized target binding .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer : MTT assay (IC₅₀ in 48–72 hr treatments).
- Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC-Glo™) .
Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?
- Pharmacokinetic Profiling : Measure plasma half-life (t½), Cmax, and tissue distribution in rodent models.
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., CYP3A4-mediated oxidation) .
- Formulation Adjustments : Employ nanoemulsions or liposomal encapsulation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
